

Technical Monograph: In Vitro Profiling of 2',5,6',7-Tetrahydroxyflavanone

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Compound of Interest

Compound Name: 2',5,6',7-Tetrahydroxyflavanone

CAS No.: 80604-16-6

Cat. No.: B1583472

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Executive Summary & Chemical Identity[1][3][4]

2',5,6',7-Tetrahydroxyflavanone (hereafter referred to as THF-2567) is a bioactive flavonoid distinct from its more famous congeners, Baicalin and Wogonin. Structurally, it is characterized by a saturated C2-C3 bond (flavanone) and a unique 2',6'-dihydroxy substitution pattern on the B-ring. This specific B-ring hydroxylation ("di-ortho" substitution) creates significant steric hindrance and electronic repulsion distinct from the common 3',4'-catechol moiety found in flavonoids like Quercetin.

Research Significance: While flavones (double bond at C2-C3) are often cited for antioxidant power, flavanones like THF-2567 exhibit superior bioavailability and specific enzymatic inhibition profiles, particularly in anti-inflammatory (iNOS inhibition), antiviral (HIV-1 RT), and neuroprotective (AChE inhibition) pathways.

Physicochemical Profile (Validation Parameters)

To ensure experimental integrity, the analyte must meet these criteria prior to in vitro introduction:

Parameter	Specification	Validation Method
CAS Number	80604-16-6	Database Verification
Molecular Formula	C ₁₅ H ₁₂ O ₆	High-Resolution Mass Spectrometry (HR-MS)
Molecular Weight	288.25 g/mol	Mass Spectrometry
Appearance	Yellow needles/powder	Visual Inspection
Solubility	Soluble in DMSO, Methanol; Poor in Water	Solubility Test
Purity Requirement	≥ 98% (HPLC)	Reverse-Phase HPLC (C18 column)

Mechanistic Profiling: The "Why" Behind the Protocol

The Anti-Inflammatory Cascade (NF-κB/iNOS)

The primary in vitro utility of THF-2567 is the suppression of nitric oxide (NO) production. Unlike general antioxidants, THF-2567 acts as a signal modulator.

- Mechanism: It inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.
- Target: Downregulation of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression.
- Comparative Potency: In LPS-stimulated RAW 264.7 cells, THF-2567 demonstrates an IC₅₀ comparable to Baicalein, often in the low micromolar range (15–20 μM).

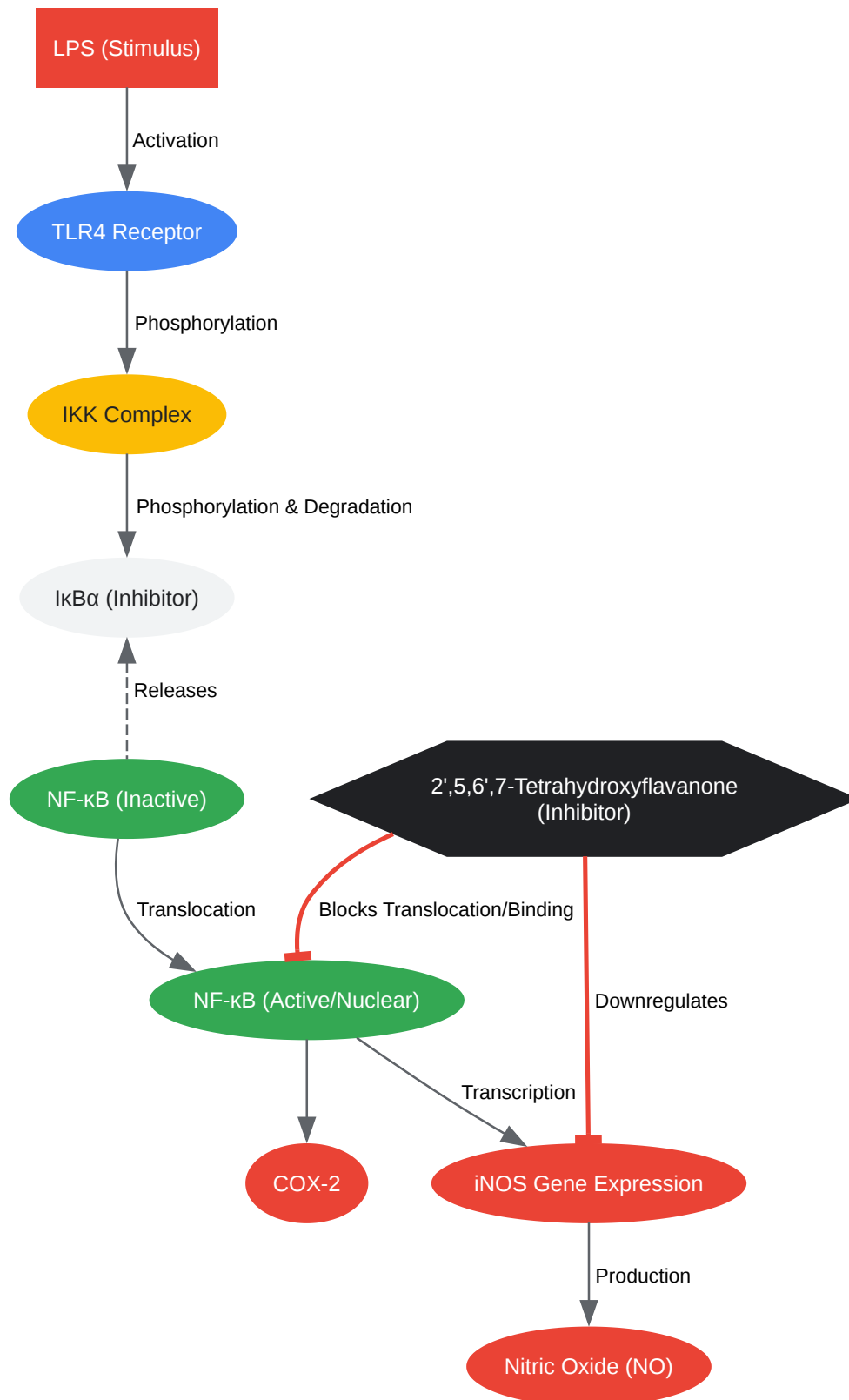
Structural Logic (SAR)

The 2',6'-hydroxyl groups on the B-ring are critical. Studies suggest this configuration interferes with the dimerization of certain viral enzymes (like HIV-1 Reverse Transcriptase) and stabilizes

the compound in the active site of Acetylcholinesterase (AChE), providing a dual anti-infective and neuroprotective profile.

Visualization of Signaling Pathways

The following diagram illustrates the intervention points of THF-2567 within the inflammatory signaling cascade.



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Figure 1: Mechanism of Action. THF-2567 blocks NF- κ B nuclear translocation, reducing iNOS/NO output.

Detailed Experimental Protocols

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the anti-inflammatory potency (IC₅₀) of THF-2567 in macrophages.

Reagents & Materials:

- Murine macrophage cell line (RAW 264.7).
- Lipopolysaccharide (LPS) from *E. coli* (055:B5).
- Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
- Positive Control: L-NMMA (NOS inhibitor) or Baicalein.

Step-by-Step Workflow:

- Cell Seeding:
 - Seed RAW 264.7 cells in 96-well plates at

 cells/well in DMEM + 10% FBS.
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
- Compound Treatment (Critical Step):
 - Pre-treatment: Replace media with fresh serum-free media containing THF-2567 at gradient concentrations (e.g., 1, 5, 10, 25, 50 μ M).
 - Solvent Control: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.
 - Incubate for 1–2 hours before LPS stimulation. This allows the flavanone to enter the cell and modulate signaling kinases before the inflammatory cascade triggers.

- Stimulation:
 - Add LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control."
 - Incubate for 18–24 hours.
- Quantification:
 - Transfer 100 µL of culture supernatant to a fresh plate.
 - Add 100 µL of Griess Reagent.
 - Incubate 10 minutes at room temperature (protect from light).
 - Measure absorbance at 540 nm.
- Calculation:
 - Calculate Nitrite concentration using a Sodium Nitrite () standard curve.

Protocol B: Cell Viability Validation (CCK-8/MTT)

Scientific Integrity Note: You must run this in parallel with Protocol A. If THF-2567 kills the cells, a reduction in NO is a false positive (toxicity, not anti-inflammatory activity).

- Method: After removing supernatant for the Griess assay (Protocol A), add 10 µL of CCK-8 reagent to the remaining cells.
- Incubation: 1–4 hours at 37°C.
- Read: Absorbance at 450 nm.
- Threshold: The experimental concentration of THF-2567 is valid only if cell viability is > 90% compared to control.

Comparative Bioactivity Data[4][5][6][7][8]

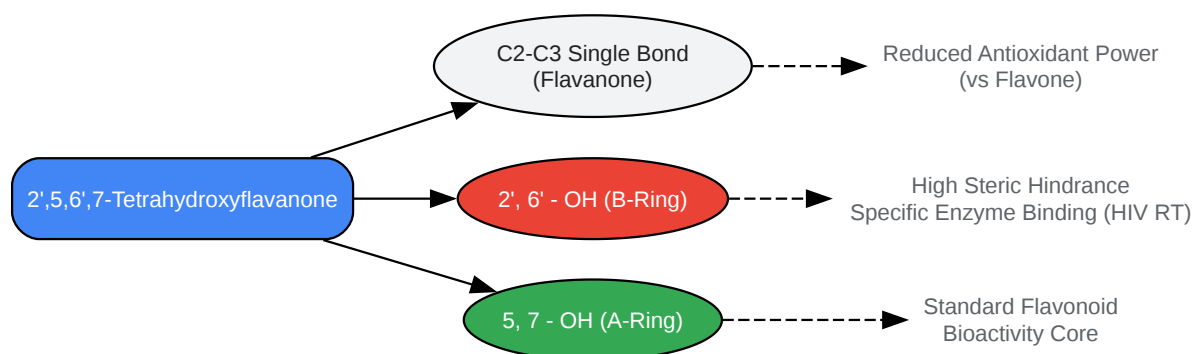
The following table synthesizes data regarding THF-2567's potency relative to structural analogs.

Compound	Target	IC ₅₀ (μM)	Mechanism Note
THF-2567	NO Production (RAW 264.7)	15.5 ± 1.2	Blocks iNOS expression
Baicalein	NO Production	7.1 ± 0.8	Potent antioxidant + signaling modulator
Wogonin	NO Production	14.6 ± 3.5	Similar potency; structurally related
Chrysin	NO Production	> 200	Lacks B-ring hydroxylation (Inactive)
THF-2567	HIV-1 RT (RNase H)	Active	Allosteric inhibition via B-ring
THF-2567	AChE (Neuroprotection)	Moderate	Inhibits acetylcholinesterase

Data synthesized from comparative studies of Scutellaria flavonoids [1, 2, 4].[\[1\]](#)

Structure-Activity Relationship (SAR) Visualization

Understanding the chemical logic is vital for drug design.



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Figure 2: SAR Analysis. The 2',6'-OH substitution is the defining feature for specific enzymatic inhibition.

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